3-Bromo-6-ethoxy-2-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in the field of organic chemistry. nih.gov The pyridine skeleton, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of important molecules. nih.govnumberanalytics.com Its presence is notable in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govlifechemicals.com

The significance of these compounds extends across multiple industries. In the pharmaceutical sector, the pyridine ring is a core component of many approved drugs, including treatments for hypertension, myasthenia gravis, and various cancers. lifechemicals.comresearchgate.net Pyridine derivatives are also crucial in the agrochemical industry, where they are utilized in the formulation of insecticides, herbicides, and fungicides. numberanalytics.com The unique electronic properties and synthetic versatility of the pyridine ring allow for its easy conversion into a wide range of functionalized derivatives, making it an indispensable scaffold for drug design and the synthesis of functional materials like conducting polymers. nih.govnumberanalytics.com

Overview of Halogenated and Alkoxy-Substituted Pyridines in Advanced Chemical Research

Within the extensive family of pyridine derivatives, halogenated and alkoxy-substituted pyridines are of particular importance in advanced chemical research. Halopyridines are considered key intermediates for the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The carbon-halogen bond serves as a versatile reactive handle, enabling a multitude of subsequent bond-forming reactions, such as cross-coupling, which are essential for building molecular complexity. nih.govinnospk.com The introduction of halogen atoms is a critical step in the diversification of candidate compounds for structure-activity relationship studies. nih.gov

Alkoxy groups, when attached to the pyridine ring, modulate the molecule's electronic properties, solubility, and biological activity. nih.gov For instance, the presence of an alkoxy group can influence the reactivity of the pyridine ring in various chemical transformations. The combination of halogen and alkoxy substituents on a pyridine scaffold creates a multifunctional building block. This allows chemists to perform highly specific and controlled reactions, making these compounds valuable for constructing extensive libraries of molecules for drug discovery and materials science applications. nih.gov

Structural Specificity of 3-Bromo-6-ethoxy-2-methylpyridine within Pyridine Chemistry

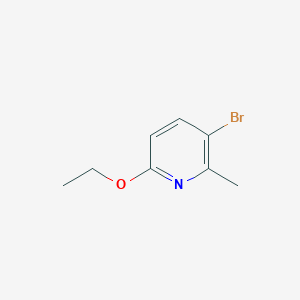

This compound is a distinct molecule within the class of substituted pyridines, characterized by the precise arrangement of its functional groups. nih.gov Its structure consists of a pyridine core with a bromine atom at the 3-position, an ethoxy group at the 6-position, and a methyl group at the 2-position.

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | nih.gov |

| Molecular Weight | 216.08 g/mol | nih.gov |

| CAS Number | 610278-93-8 | epa.gov |

| Predicted Boiling Point | 247.9 °C | epa.gov |

| Predicted Water Solubility | 1.1 g/L | epa.gov |

| Predicted LogP | 2.59 | epa.gov |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-ethoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGDYWVDOXQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406211 | |

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-93-8 | |

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 6 Ethoxy 2 Methylpyridine

Retrosynthetic Analysis of 3-Bromo-6-ethoxy-2-methylpyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govyoutube.com For this compound, the analysis involves two primary disconnections corresponding to the key functionalization steps: the introduction of the bromine atom at the C3 position and the installation of the ethoxy group at the C6 position.

The most logical disconnections are the C-Br and C-O bonds.

C3-Br Bond Disconnection: This disconnection suggests an electrophilic bromination reaction as the forward step. The precursor would be 6-ethoxy-2-methylpyridine . This is a viable approach as the electron-donating ethoxy and methyl groups would activate the pyridine (B92270) ring towards electrophilic attack.

C6-O Bond Disconnection: This disconnection points towards two common methods for ether formation in the forward synthesis:

Nucleophilic Aromatic Substitution (SNAr): The precursor would be a 3-bromo-2-methylpyridine bearing a suitable leaving group (e.g., a halogen like Cl or F) at the C6 position. The forward reaction would involve substitution with an ethoxide nucleophile.

Williamson-type Ether Synthesis: This approach starts with 3-bromo-6-hydroxy-2-methylpyridine (B1272738) . The forward reaction involves deprotonation of the hydroxyl group followed by alkylation with an ethyl halide.

These primary disconnections reveal that the synthesis can be approached by either forming the C-O bond first, followed by bromination, or by functionalizing a pre-brominated pyridine ring with the ethoxy group.

Direct Synthetic Routes to this compound

Direct synthetic routes involve the construction of the target molecule from precursor compounds in a series of forward reactions. The choice of route often depends on the availability of starting materials and the desired regioselectivity.

Alkylation and Etherification Processes in Pyridine Functionalization

One of the most direct methods for installing the ethoxy group is through the etherification of a corresponding hydroxypyridine intermediate. This strategy is analogous to the well-established Williamson ether synthesis. The synthesis would commence with 3-bromo-6-hydroxy-2-methylpyridine. This intermediate is treated with a base to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion, which is then alkylated using an ethylating agent.

A similar procedure has been successfully employed for the synthesis of the analogous compound, 2-Bromo-3-methoxy-6-methyl-pyridine, where 2-bromo-3-hydroxy-6-methyl-pyridine was reacted with iodomethane (B122720) in the presence of potassium carbonate. chemicalbook.com

Table 1: Reagents for Etherification of 3-bromo-6-hydroxy-2-methylpyridine

| Role | Reagent Examples |

| Ethylating Agent | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate (B86663) ((Et)₂SO₄) |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) |

| Solvent | Acetone, Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF) |

Nucleophilic Substitution Reactions for Introducing the Ethoxy Group

An alternative and widely used strategy for functionalizing pyridine rings is nucleophilic aromatic substitution (SNAr). thieme-connect.com Pyridine is an electron-deficient heterocycle, which makes its ring carbons, particularly at the 2- and 6-positions, susceptible to attack by nucleophiles, especially when a good leaving group is present. thieme-connect.comsci-hub.se

For the synthesis of this compound, this route would typically start with a precursor such as 3-bromo-6-chloro-2-methylpyridine (B163948) or 3-bromo-6-fluoro-2-methylpyridine. The reaction with a strong nucleophile like sodium ethoxide (NaOEt) in a suitable solvent such as ethanol (B145695) leads to the displacement of the halide at the C6 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer-type intermediate. libretexts.org The reactivity of the leaving group in SNAr reactions on activated rings often follows the order F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.gov

Table 2: Comparison of Leaving Groups for SNAr with Sodium Ethoxide

| Leaving Group (X) at C6 | Relative Reactivity | Notes |

| Fluorine (F) | Highest | Generally the most reactive leaving group in SNAr due to its strong inductive electron-withdrawing effect. nih.gov |

| Chlorine (Cl) | Intermediate | A common and effective leaving group for this transformation. thieme-connect.com |

| Bromine (Br) | Intermediate | Similar reactivity to chlorine. nih.gov |

| Iodine (I) | Lowest | Typically the least reactive halide leaving group in this mechanism. nih.gov |

Methodologies for Bromination on the Pyridine Ring System

The introduction of a bromine atom onto the pyridine ring is a critical step if the synthetic strategy begins with 6-ethoxy-2-methylpyridine. The electron-donating nature of both the methyl and, more significantly, the alkoxy group activates the ring for electrophilic substitution.

Electrophilic Bromination Strategies

In the precursor, 6-ethoxy-2-methylpyridine, both the C2-methyl and C6-ethoxy groups are ortho-, para-directing. This means they activate the C3 and C5 positions towards electrophilic attack. Given that the C3 position is adjacent to the methyl group and meta to the ethoxy group, while the C5 position is para to the methyl group and ortho to the ethoxy group, a mixture of isomers could potentially form. However, the strong activating and directing effect of the alkoxy group generally favors substitution at the positions ortho and para to it. Therefore, bromination is expected to occur preferentially at the C3 and C5 positions.

Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂) in a solvent like acetic acid or a non-polar solvent, and N-bromosuccinimide (NBS). mdpi.com NBS is often considered a milder and more selective brominating agent, which can help minimize the formation of over-brominated byproducts. researchgate.net The reaction with NBS can be performed in solvents like acetonitrile at controlled temperatures to achieve high regioselectivity. mdpi.com

Table 3: Common Reagents for Electrophilic Bromination

| Reagent | Typical Conditions | Selectivity |

| Bromine (Br₂) | Acetic acid, CCl₄ | Can lead to polybromination; requires careful control. jalsnet.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), CH₂Cl₂ | Often provides higher regioselectivity and milder reaction conditions. mdpi.comresearchgate.net |

| Bromine/Lewis Acid | Br₂ with FeBr₃ or AlCl₃ | Increases the electrophilicity of bromine, but may be too harsh for some substituted pyridines. |

Alternative Halogenation Techniques for Pyridines

Beyond direct electrophilic attack, other halogenation methods can be employed, often offering different regioselectivity or functional group tolerance.

One powerful method is the Sandmeyer reaction . This would involve starting with 3-amino-6-ethoxy-2-methylpyridine. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid like HBr). The subsequent treatment of the diazonium salt with a copper(I) bromide (CuBr) solution smoothly replaces the diazonium group with a bromine atom.

Other specialized brominating agents have been developed to improve safety and selectivity. These include sources of electrophilic bromine (Br⁺) that are easier to handle than molecular bromine. nih.gov For instance, systems that generate bromine in situ from reagents like potassium bromide (KBr) and an oxidant can reduce hazards. nih.gov The use of tetraalkylammonium tribromides is another alternative that can offer high para-selectivity in some aromatic systems. researchgate.net

Table 4: Summary of Alternative Bromination Methods

| Technique | Starting Material | Key Reagents | Description |

| Sandmeyer Reaction | 3-Amino-6-ethoxy-2-methylpyridine | 1. NaNO₂, HBr2. CuBr | A versatile method for introducing a halide via a diazonium salt intermediate. |

| In-situ Bromine Generation | 6-ethoxy-2-methylpyridine | HBr, NaOCl | Avoids handling of hazardous molecular bromine by generating it within the reaction mixture. nih.gov |

| Tribromide Salts | 6-ethoxy-2-methylpyridine | e.g., Phenyltrimethylammonium tribromide | Solid, stable sources of bromine that can offer improved handling and selectivity. jalsnet.com |

Transformations of the Methyl Group on the Pyridine Scaffold

The methyl group on the pyridine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This functionalization is crucial for creating structural diversity in heterocyclic compounds.

One common strategy involves the lithiation of the methyl group, followed by reaction with an electrophile. For instance, the reaction of 2-picoline with bases like n-butyllithium (n-BuLi) generates a nucleophilic species that can react with various electrophiles. nih.gov This approach can be adapted for the more complex this compound scaffold, although the electronic effects of the bromo and ethoxy substituents must be considered.

Another method for functionalizing the methyl group is through oxidation. Pyridine N-oxides can act as effective oxidants. For example, under palladium catalysis, pyridine N-oxide can oxidize diarylalkynes. researchgate.net While not a direct transformation of the methyl group itself, this highlights the reactivity of the pyridine system and the potential for oxidative modifications.

Furthermore, the methyl group can be transformed into other functional groups such as aldehydes, ketones, esters, and thioesters. researchgate.net This is often achieved through a multi-step process involving initial activation of the methyl group, for example, by reaction with N,N-dimethylacetamide (NDA) and potassium diisopropylamide (KDA), followed by trapping with dimethyldisulfide to form dithioacetals or trithioorthoesters. researchgate.net These sulfur-containing intermediates can then be converted to the desired functionalities. researchgate.net

The choice of base is critical for achieving selective functionalization at the α-methyl group of pyridines. researchgate.net Depending on the desired transformation, different bases can be employed to control the regioselectivity of the reaction.

Strategic Selection of Starting Materials and Reagents for this compound Synthesis

The synthesis of this compound necessitates a careful selection of starting materials and reagents to ensure an efficient and high-yielding process. A common precursor for introducing the bromo substituent is 4-amino-2-methylpyridine. researchgate.net Through a Sandmeyer-type reaction, the amino group can be converted to a bromine atom. researchgate.net

For the introduction of the ethoxy group, a precursor such as 2-bromo-3-hydroxy-6-methylpyridine can be utilized. chemicalbook.com The hydroxyl group can be etherified using an ethylating agent like iodomethane in the presence of a base such as potassium carbonate. chemicalbook.com

Alternatively, a pressure tube method can be employed for the synthesis of related aminopyridines, which could potentially be adapted. This method uses high heat and pressure to drive the reaction forward, for example, in the synthesis of 2-bromo-6-methylaminopyridine. georgiasouthern.edu

Optimization of Reaction Conditions and Process Parameters for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, as well as for ensuring the scalability of the synthesis.

The choice of solvent, base, and reaction temperature can significantly influence the outcome of the synthesis. For instance, in the synthesis of 2-methyl-4-phenylpyridine (B85350) via a Suzuki coupling reaction, a mixed solvent system of water and 1,4-dioxane (B91453) (5:1) was found to be effective. researchgate.netresearchgate.net The use of microwave irradiation at 120°C also accelerated the reaction. researchgate.netresearchgate.net

The selection of the base is also critical. In the aforementioned Suzuki coupling, potassium carbonate (K2CO3) proved to be the optimal base. researchgate.netresearchgate.net Different bases can lead to varying yields and side product formation.

Temperature control is crucial, particularly in reactions like the Sandmeyer reaction. Maintaining a low temperature (e.g., -10°C) during the diazotization step is essential to prevent the decomposition of the diazonium salt and improve the yield of the brominated product. researchgate.net Subsequent steps may require heating to drive the reaction to completion, as seen in the etherification of 2-bromo-3-hydroxy-6-methylpyridine, which is conducted under reflux. chemicalbook.com

Table 1: Impact of Reaction Parameters on Synthesis

| Parameter | Effect on Reaction Efficiency | Example |

| Solvent | Influences solubility, reactivity, and reaction rate. | A water/1,4-dioxane mixture is effective for Suzuki coupling reactions. researchgate.netresearchgate.net |

| Base | Affects deprotonation, catalyst activity, and side reactions. | K2CO3 is the optimal base for certain Suzuki couplings. researchgate.netresearchgate.net |

| Temperature | Controls reaction rate and selectivity; prevents decomposition. | Low temperatures (-10°C) are crucial for Sandmeyer reactions. researchgate.net |

Palladium-catalyzed reactions are instrumental in the synthesis and functionalization of pyridine derivatives. The Suzuki cross-coupling reaction, for example, is a powerful tool for forming carbon-carbon bonds. In the synthesis of 2-methyl-4-phenylpyridine, a palladium catalyst, specifically Pd(dppf)Cl2, was found to be highly effective. researchgate.netresearchgate.net

The catalytic activity can be influenced by the oxidation state of the palladium. Research on the coupling of 4-methylpyridine (B42270) suggests that palladium(II) is the active catalytic species, although palladium(0) is often used as the precatalyst. researchgate.net Catalyst deactivation can occur through reduction of the palladium or poisoning by the product or by-products. researchgate.net

Palladium catalysis is also employed in C-H activation/cross-coupling reactions of pyridine N-oxides, enabling the introduction of alkyl groups. acs.org These reactions demonstrate the versatility of palladium catalysts in functionalizing the pyridine ring.

To enhance the yield and ensure the purity of the final product, several protocols can be implemented. Careful control of reaction parameters, as discussed above, is the first step. For instance, strict temperature control during the Sandmeyer reaction significantly increased the yield of 4-bromo-2-methylpyridine (B16423) from 71% to 95%. researchgate.net

Purification techniques are essential for removing impurities. Column chromatography is a common method for purifying pyridine derivatives. For example, after the synthesis of 2-bromo-3-methoxy-6-methylpyridine, the product was purified on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) solvent system. chemicalbook.com Similarly, after the Suzuki coupling to form 2-methyl-4-phenylpyridine, the product was purified by column chromatography to remove impurities. researchgate.net

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products and ensuring complete conversion. researchgate.net

The industrial feasibility of a synthetic route depends on factors such as cost, safety, efficiency, and environmental impact. The use of microwave-assisted synthesis can significantly shorten reaction times, which is advantageous for industrial-scale production. researchgate.net

The choice of reagents and catalysts also plays a crucial role. Utilizing readily available and less expensive starting materials and catalysts is preferred. While palladium catalysts are highly effective, their cost can be a consideration for large-scale synthesis. Therefore, developing routes that use lower catalyst loadings or more cost-effective catalysts is an active area of research.

Chemical Reactivity and Synthetic Transformations of 3 Bromo 6 Ethoxy 2 Methylpyridine

Reactivity of the Bromine Atom in 3-Bromo-6-ethoxy-2-methylpyridine

The bromine atom attached to the pyridine (B92270) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic properties of the pyridine ring and the steric hindrance from the adjacent methyl group.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The bromine atom in this compound serves as an excellent handle for participating in several such transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. beilstein-journals.org While specific examples detailing the Suzuki coupling of this compound are not prevalent in the searched literature, the general principles of this reaction are applicable. For instance, studies on related substituted bromopyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated successful Suzuki-Miyaura cross-coupling with various phenylboronic acids. beilstein-journals.orgnih.gov These reactions typically employ a palladium catalyst, a base, and a suitable solvent to yield the corresponding aryl-substituted pyridine derivatives. beilstein-journals.org The reaction's success can be influenced by factors like the choice of catalyst, base, and reaction conditions. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a valuable method for the vinylation of aromatic rings. beilstein-journals.org The protocol generally requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the catalytic cycle. organic-chemistry.org Mechanistically, the reaction proceeds through oxidative addition of the aryl halide to the palladium(0) catalyst, followed by alkene insertion, and subsequent β-hydride elimination to afford the product and regenerate the catalyst. organic-chemistry.org

Kumada-Tamao Coupling: The Kumada-Tamao coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org It offers a direct way to couple alkyl, vinyl, or aryl groups. wikipedia.orgorganic-chemistry.org The scope of the Kumada coupling is broad, and it has been successfully applied in industrial syntheses. wikipedia.org

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as TBAF, to form a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. organic-chemistry.org This method provides an alternative to other cross-coupling reactions and is known for its tolerance of various functional groups. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acids) | Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance. beilstein-journals.org |

| Heck | Alkene | Palladium catalyst, Base, Ligand | Forms substituted alkenes. organic-chemistry.org |

| Kumada-Tamao | Grignard Reagent | Nickel or Palladium catalyst | One of the first cross-coupling methods developed. wikipedia.org |

| Hiyama | Organosilane | Palladium catalyst, Fluoride source | Requires activation of the organosilane. organic-chemistry.org |

Nucleophilic Substitution Reactions at the Brominated Position

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the electron-deficient nature of the pyridine ring can facilitate such reactions under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes. The position of the bromine atom at C-3, meta to the nitrogen, makes it less activated towards traditional SNAr mechanisms compared to halogens at the 2- or 4-positions. However, with appropriate nucleophiles and reaction conditions, substitution can be achieved.

Formation of Organometallic Reagents from Bromopyridines

The bromine atom in this compound can be utilized to form organometallic reagents, which are valuable intermediates in organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-(magnesiobromo)-6-ethoxy-2-methylpyridine. wikipedia.org The formation of Grignard reagents typically requires an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and often an activating agent such as iodine or 1,2-dibromoethane (B42909) to initiate the reaction on the magnesium surface. wikipedia.org These organomagnesium compounds are potent nucleophiles and strong bases, reacting with a wide range of electrophiles to form new carbon-carbon bonds. wikipedia.org

Transformations Involving the Ethoxy Group of this compound

The ethoxy group at the 6-position of the pyridine ring is another site for chemical modification, although it is generally less reactive than the bromine atom.

Ether Cleavage Reactions

The ether linkage of the ethoxy group can be cleaved under harsh conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com

Acid-Catalyzed Cleavage: Treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can lead to the cleavage of the ether bond. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). masterorganicchemistry.com This would result in the formation of 3-bromo-6-hydroxy-2-methylpyridine (B1272738) and ethyl halide. chemicalbook.com The reaction mechanism can be either SN1 or SN2, depending on the nature of the alkyl group of the ether. masterorganicchemistry.com For a primary ether like the ethoxy group, an SN2 mechanism is more likely. masterorganicchemistry.com

Reactions at the Methyl Group of this compound

The methyl group at the 2-position of the pyridine ring is a key site for various functionalization reactions. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

The oxidation of the methyl group on pyridine rings to form corresponding carboxylic acids is a well-established transformation. nih.govgoogle.com Various oxidizing agents can be employed for this purpose. For instance, potassium permanganate (B83412) is a common reagent for oxidizing methylpyridines to their respective carboxylic acids. wikipedia.org Another method involves the use of manganese dioxide in sulfuric acid. google.com The oxidation can also be achieved using molecular halogen in an aqueous solution under actinic radiation. google.com The conversion of aldehydes, which can be intermediate products in the oxidation of methyl groups, to carboxylic acids can be accomplished using reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed by H5IO6 or with Oxone. organic-chemistry.org

For this compound, the methyl group can be oxidized to a carboxylic acid, yielding 3-Bromo-6-ethoxy-pyridine-2-carboxylic acid. This transformation is a valuable step in the synthesis of more complex pyridine derivatives.

Table 1: Oxidation of Methylpyridines

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Picoline | Potassium permanganate | Picolinic acid | wikipedia.org |

| Alpha-picoline | Manganese dioxide, Sulfuric acid | Picolinic acid | google.com |

| 3-Methyl-pyridine | Molecular chlorine, water, actinic radiation | Nicotinic acid | google.com |

While direct halogenation of the methyl group of this compound is not extensively documented in the provided results, analogous reactions on similar structures suggest potential pathways. Halogenation of alkyl groups attached to aromatic rings can often be achieved under radical conditions. For pyridine derivatives, selective halogenation can be challenging. nih.gov However, methods for the halogenation of substituted pyridines using N-halosuccinimides have been developed, although these typically target the ring. chemrxiv.org

The methyl group of 2-methylpyridine (B31789) derivatives can be deprotonated using a strong base like butyllithium (B86547) to form a lithiated species. wikipedia.org This nucleophilic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. This method provides a powerful tool for the elaboration of the methyl group.

For this compound, treatment with a strong base would generate a carbanion at the methyl group. This anion could then be quenched with an electrophile, such as an alkyl halide or a carbonyl compound, to afford a new derivative with a functionalized side chain at the 2-position.

Pyridine Ring Reactivity and Transformations of this compound

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the existing substituents.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. chemrxiv.org However, the presence of the electron-donating ethoxy group at the 6-position and the methyl group at the 2-position in this compound would activate the ring towards EAS, directing incoming electrophiles primarily to the positions ortho and para to the activating groups. The bromine at the 3-position is a deactivating group but directs ortho and para. The outcome of an EAS reaction would depend on the interplay of these directing effects and the reaction conditions. Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com

The mechanism of EAS involves the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For substituted benzenes, the position of substitution is determined by the nature of the existing substituent. youtube.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Bromination | Br2, FeBr3 | Br+ |

| Chlorination | Cl2, AlCl3 | Cl+ |

| Nitration | HNO3, H2SO4 | NO2+ |

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, especially those bearing a good leaving group like a halide. wikipedia.org The reaction proceeds more readily in heteroaromatic systems like pyridine compared to benzene, particularly when electron-withdrawing groups are present ortho or para to the leaving group. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org

In this compound, the bromine atom at the 3-position can act as a leaving group in SNAr reactions. The reactivity of the C-Br bond towards nucleophilic attack would be influenced by the electronic effects of the ethoxy and methyl groups. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, leading to a diverse range of substituted pyridines. The rate of SNAr reactions is also dependent on the nature of the leaving group, with fluoride often being surprisingly effective in certain cases due to its high electronegativity which polarizes the carbon-halogen bond. youtube.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Picoline |

| Picolinic acid |

| Alpha-picoline |

| 3-Methyl-pyridine |

| Nicotinic acid |

| 3-Bromo-6-ethoxy-pyridine-2-carboxylic acid |

| 2-phenylpyridine |

| 3-phenylpyridine |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 4-bromonitrobenzene |

| 4-nitromethoxybenzene |

| 2,4-dinitrofluorobenzene |

| 2-Bromo-6-ethoxypyridine |

| 5-Bromo-2-ethoxy-3-methylpyridine |

| 3-Bromo-6-fluoro-2-methylpyridine |

| 6-Bromo-2-methylpyridin-3-ol |

Reduction of the Pyridine Nucleus (e.g., to Piperidine (B6355638) Derivatives)

The transformation of the pyridine core in this compound to a piperidine derivative involves the saturation of the aromatic ring. This type of reduction is a common strategy in medicinal chemistry to access three-dimensional scaffolds from flat aromatic precursors. Typically, such reductions are achieved through catalytic hydrogenation.

For substituted pyridines, the choice of catalyst, solvent, temperature, and pressure is crucial to achieve high yields and selectivity. Common catalysts for pyridine reduction include platinum, palladium, rhodium, and ruthenium, often supported on carbon. The reaction conditions can significantly influence the outcome, including the potential for dehalogenation (loss of the bromine atom) or other side reactions.

However, specific and reproducible research detailing the successful reduction of this compound to the corresponding 3-bromo-6-ethoxy-2-methylpiperidine is not readily found in the surveyed literature. While the synthesis of various piperidine derivatives from different pyridine precursors is a well-established field, the specific substrate appears to be underrepresented in dedicated studies on its reduction.

Chemo-, Regio-, and Stereoselectivity Considerations in Reactions of this compound

The concepts of chemo-, regio-, and stereoselectivity are fundamental in understanding the reactivity of a multifunctional molecule like this compound.

Chemoselectivity would be a key consideration in reactions where multiple functional groups could react. For instance, in a reduction reaction, the desired outcome would be the saturation of the pyridine ring without affecting the bromo or ethoxy groups. Similarly, in cross-coupling reactions, the reactivity of the C-Br bond would be exploited while leaving the rest of the molecule intact.

Regioselectivity pertains to the preferential reaction at one position over another. In the case of this compound, this would be relevant in reactions such as electrophilic aromatic substitution, where the existing substituents (bromo, ethoxy, and methyl groups) would direct incoming electrophiles to specific positions on the pyridine ring. However, detailed studies mapping the regioselective outcomes of various reactions on this specific substrate are not widely available.

Stereoselectivity becomes a critical factor upon the reduction of the pyridine ring to a piperidine. This transformation creates multiple stereocenters, and controlling the relative and absolute configuration of these centers is a significant synthetic challenge. The substituents on the newly formed piperidine ring can exist in various diastereomeric and enantiomeric forms. The choice of chiral catalysts or auxiliaries during the reduction process could, in principle, induce stereoselectivity, leading to the formation of a specific stereoisomer. There is, however, a lack of published research focusing on the stereoselective reduction of this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Ethoxy 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise location and environment of each proton and carbon atom can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For 3-Bromo-6-ethoxy-2-methylpyridine, the spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the ethoxy group protons, and the methyl group protons.

Based on established substituent effects in pyridine systems, a predicted ¹H NMR spectrum can be outlined. The two aromatic protons (H-4 and H-5) are expected to form an AX spin system, appearing as two doublets. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The methyl group at the C-2 position of the pyridine ring will appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.6 | Doublet (d) | ~8.5 |

| H-4 | ~6.6 | Doublet (d) | ~8.5 |

| O-CH₂-CH₃ | ~4.3 | Quartet (q) | ~7.0 |

| C2-CH₃ | ~2.5 | Singlet (s) | - |

| O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.0 |

Note: These are predicted values based on analogous structures, as experimental data is not publicly available. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: five for the pyridine ring carbons and three for the substituent carbons (ethoxy methylene, ethoxy methyl, and C-2 methyl). The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Br) and by resonance effects within the aromatic ring. The carbon attached to the bromine (C-3) is expected to be shifted to a lower field than would be expected for an unsubstituted carbon, but its exact position is influenced by other substituents. docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~162 |

| C-2 | ~158 |

| C-4 | ~141 |

| C-5 | ~112 |

| C-3 | ~108 |

| O-CH₂-CH₃ | ~62 |

| C2-CH₃ | ~23 |

| O-CH₂-CH₃ | ~14 |

Note: These are predicted values based on analogous structures and known substituent effects. docbrown.infochemicalbook.com Actual values may differ.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms, although it is less commonly used than ¹H or ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. nih.gov The chemical shift of the pyridine nitrogen is highly sensitive to the nature and position of substituents on the ring. chemicalbook.combldpharm.com

In substituted pyridines, electron-donating groups (like the ethoxy group at C-6) generally cause an upfield shift (increased shielding) of the nitrogen resonance, while electron-withdrawing groups cause a downfield shift (deshielding). The presence of substituents can alter the ¹⁵N chemical shift over a wide range. chemicalbook.com For instance, the pyridine nitrogen chemical shift in various amino- and acetylamino-substituted pyridine N-oxides has been observed to vary between -101.2 and -126.7 ppm. chemicalbook.combldpharm.com The large chemical shift dispersion and sensitivity to electronic perturbations make ¹⁵N NMR a valuable probe for studying molecular structure and interactions, including tautomeric equilibria and protonation states in pyridine derivatives. chemicalbook.comsigmaaldrich.com

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming, for example, which proton signal corresponds to which carbon on the pyridine ring. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). nih.gov This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the C-2 methyl protons to the C-2 and C-3 carbons.

Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6.

Correlations from the H-5 proton to carbons C-3, C-4, and C-6.

Correlations from the ethoxy methylene protons to C-6 and the ethoxy methyl carbon.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the through-space proximity of different functional groups. In this molecule, ROESY could show correlations between the C-2 methyl protons and the H-4 proton if there is spatial proximity, and between the ethoxy protons and the H-5 proton, confirming their relative arrangement around the pyridine ring. mdpi.com

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the substitution pattern on the pyridine ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by vibrations corresponding to the substituted pyridine ring and the ethoxy and methyl substituents. Data from closely related compounds, such as 3-Bromo-6-methoxy-2-methylpyridine (B161283), can be used to predict the expected frequencies. nih.gov

Predicted Vibrational Frequencies and Assignments:

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching on the pyridine ring. |

| 2980-2850 | C-H stretch | Asymmetric and symmetric stretching of the methyl and ethoxy alkyl groups. |

| 1600-1550 | C=C / C=N stretch | Pyridine ring stretching vibrations. These are often strong in both IR and Raman spectra. |

| 1480-1440 | C-H bend | Asymmetric bending (scissoring) of CH₂ and CH₃ groups. |

| 1250-1200 | C-O-C stretch | Asymmetric stretching of the aryl-alkyl ether linkage. |

| 1100-1000 | C-O-C stretch | Symmetric stretching of the aryl-alkyl ether linkage. |

| ~850 | C-H bend | Out-of-plane bending of the ring C-H groups, characteristic of the substitution pattern. |

| 600-500 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Analysis of Pyridine Ring Vibrations

The vibrational spectrum of this compound, as determined by Fourier-transform infrared (FTIR) and Raman spectroscopy, is expected to exhibit characteristic bands associated with the pyridine ring, as well as vibrations from its substituents. The pyridine ring itself has a set of fundamental vibrational modes that are well-documented. nih.govworldscientific.com The substitution pattern of a bromine atom at the 3-position, an ethoxy group at the 6-position, and a methyl group at the 2-position will influence the frequencies and intensities of these ring vibrations.

The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy and methyl groups will perturb the electron distribution within the pyridine ring, leading to shifts in the characteristic ring stretching and bending frequencies. nih.gov For instance, the C-C and C-N stretching vibrations within the ring, typically observed in the 1400-1600 cm⁻¹ region for pyridine, will be altered. mdpi.com The C-H stretching vibrations of the remaining aromatic protons on the ring are expected in the 3000-3100 cm⁻¹ range.

Furthermore, the internal vibrations of the substituents will also be present. The ethoxy group will show C-H stretching vibrations from the ethyl group around 2850-2980 cm⁻¹ and a characteristic C-O stretching band. The methyl group will exhibit symmetric and asymmetric C-H stretching and bending modes. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹. By comparing the observed vibrational spectrum with those of related compounds such as 3-bromo-2-methylpyridine, 2-ethoxypyridine, and other substituted pyridines, a detailed assignment of the vibrational modes of this compound can be achieved. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₈H₁₀BrNO), HRMS would provide an exact mass measurement of the molecular ion, allowing for unambiguous confirmation of its chemical formula. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are separated by approximately 2 m/z units and have nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. nih.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like substituted pyridines. nih.govcreighton.edusigmaaldrich.com In ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺. This technique minimizes fragmentation, allowing for the clear determination of the molecular weight. Other ionization techniques, such as electron ionization (EI), could also be employed. EI is a higher-energy technique that would likely cause more extensive fragmentation, providing valuable structural information as discussed in the next section. researchgate.net

Elucidation of Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer provides insights into its structure. bldpharm.com Under electron ionization, the initial molecular ion ([C₈H₁₀BrNO]⁺˙) would undergo a series of fragmentation reactions. Common fragmentation pathways for substituted pyridines and related aromatic compounds include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, followed by the loss of a hydroxyl radical (•OH).

Loss of the bromine atom: The C-Br bond can cleave to lose a bromine radical (•Br), resulting in a prominent fragment ion.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) is another possible fragmentation pathway.

Ring fragmentation: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.

The study of fragmentation patterns in related brominated compounds, such as polybrominated diphenyl ethers, shows that debromination is a common process. researchgate.net Similarly, the fragmentation of prazoles, which also contain substituted heterocyclic rings, often involves cleavage near the linker groups. mdpi.com By analyzing the masses of the fragment ions produced, a detailed fragmentation pathway for this compound can be proposed, further confirming its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to show absorptions characteristic of substituted pyridines. Pyridine itself exhibits π → π* and n → π* electronic transitions. sigmaaldrich.com The π → π* transitions, which are typically more intense, occur at shorter wavelengths, while the weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures can provide valuable insights into its expected solid-state conformation.

Crystal structures of various brominated and methyl-substituted pyridines have been determined. nih.govresearchgate.net For example, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine reveals details about the planarity of the pyridine ring and the influence of the substituents on the crystal packing. nih.govresearchgate.net In the solid state, molecules of this compound would likely pack in a way that maximizes favorable intermolecular interactions, such as C-H···N or C-H···Br hydrogen bonds and π-π stacking interactions between the pyridine rings. The ethoxy group, being flexible, may adopt different conformations in the crystal lattice. A detailed analysis of the crystal structures of similar compounds allows for a reasoned prediction of the solid-state structure of this compound. nih.govresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.govbhu.ac.in The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but ESR focuses on the transitions of electron spins in a magnetic field rather than atomic nuclei. wikipedia.org This specificity makes ESR a powerful tool for studying the formation, structure, and dynamics of radical intermediates in chemical reactions. taylorfrancis.com

In the context of this compound, ESR spectroscopy would be the definitive method for identifying and structurally elucidating any radical species that may form under certain reaction conditions, such as reductive processes. The selective single-electron reduction of halopyridines is a known pathway to generate the corresponding heteroaryl radicals. nih.gov The cleavage of the carbon-halogen bond in the resulting radical anion is a critical step, with the rate of fragmentation being significantly influenced by the nature of the halogen, following the trend I > Br > Cl. nih.gov

An ESR experiment on a radical derived from this compound would involve placing the sample within a strong magnetic field and irradiating it with a fixed frequency of microwave radiation. bhu.ac.in Absorption of this radiation occurs when the energy matches the difference between the two spin states of the unpaired electron, a condition known as resonance. The resulting ESR spectrum provides a wealth of information.

The g-factor, a key parameter obtained from the ESR spectrum, is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). wikipedia.org Deviations from this value can offer insights into the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is delocalized.

Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei (those with a non-zero nuclear spin, such as ¹H, ¹⁴N, and ¹³C) leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine splitting. bhu.ac.in The pattern and magnitude of this splitting are highly informative for elucidating the structure of the radical. By analyzing the hyperfine coupling constants, one can map the distribution of the unpaired electron density (spin density) across the molecule, thereby identifying the atoms to which the electron is most strongly coupled.

For the pyridyl radical of this compound, one would anticipate hyperfine coupling to the nitrogen nucleus (¹⁴N, nuclear spin I=1) and the various protons on the pyridine ring and its substituents. The analysis of these coupling constants would be crucial for confirming the radical's identity and understanding its electronic structure. In cases where the radical species is short-lived, spin trapping techniques can be employed. This involves the use of a spin trap molecule that reacts with the transient radical to form a more stable paramagnetic adduct, which can then be readily studied by ESR. nih.govtaylorfrancis.com

Detailed Research Findings

The following table represents a hypothetical set of ESR parameters that one might expect to observe for the 3-ethoxy-2-methylpyridin-6-yl radical. The hyperfine coupling constants (a) are given in Gauss (G) and are indicative of the extent of interaction between the unpaired electron and the respective nucleus.

| Parameter | Nucleus | Multiplicity (2nI+1) | Hyperfine Coupling Constant (a) / G (Hypothetical) |

| g-factor | - | - | ~2.0030 |

| aN | ¹⁴N (ring) | 3 | 8.5 |

| aH | ¹H (position 4) | 2 | 4.2 |

| aH | ¹H (position 5) | 2 | 1.1 |

| aH | ³H (methyl group) | 4 | 2.5 |

| aH | ²H (ethoxy group CH₂) | 3 | 0.5 |

This table is illustrative and presents hypothetical data based on general principles and data for analogous compounds.

The analysis of such a spectrum would allow for a detailed mapping of the spin density. A larger hyperfine coupling constant implies a greater spin density at that particular nucleus. This information is vital for understanding the reactivity and stability of the radical species.

Computational Chemistry and Theoretical Studies of 3 Bromo 6 Ethoxy 2 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations help in understanding the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Approaches and Hybrid Functionals (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

A particularly popular and widely used approach within DFT is the use of hybrid functionals. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prominent example of a hybrid functional. It combines the strengths of both DFT and Hartree-Fock methods, often providing excellent descriptions of molecular geometries and energies for a wide range of organic molecules.

For a molecule like 3-bromo-6-ethoxy-2-methylpyridine, a B3LYP functional would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal how the substituents (bromo, ethoxy, and methyl groups) influence the geometry of the pyridine (B92270) ring. For instance, in a study on the related 2-chloro-6-methoxypyridine, the B3LYP method was successfully used to calculate the optimized geometry.

Hartree-Fock and Post-Hartree-Fock Methods (e.g., MP2)

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which describes the electrons as moving independently in the average electric field created by all other electrons. While the HF method is a crucial starting point, it does not fully account for electron correlation—the way electrons avoid each other due to their mutual repulsion. This can lead to inaccuracies in predicted properties.

To improve upon the HF method, post-Hartree-Fock methods have been developed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method adds a correction to the Hartree-Fock energy to account for electron correlation. This generally leads to more accurate predictions of molecular geometries and energies compared to the HF method alone. For this compound, an MP2 calculation would provide a more refined prediction of its structure by better incorporating the effects of electron correlation.

Selection and Validation of Basis Sets (e.g., 6-311++G(d,p), 6-31G(d,p))

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p). The nomenclature indicates the composition of the basis set:

6-31G : This indicates that each core atomic orbital is described by a single function composed of 6 primitive Gaussian functions, and each valence atomic orbital is split into two functions, one composed of 3 primitive Gaussians and the other of 1.

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for more flexibility in describing the shape of the electron cloud, which is important for accurately modeling chemical bonds.

6-311G : This is a triple-split valence basis set, meaning each valence atomic orbital is described by three functions.

++ : These symbols indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions, lone pairs, and other systems where electrons are far from the nucleus.

For this compound, a basis set like 6-311++G(d,p) would be considered a high-level choice, suitable for obtaining accurate geometric and electronic properties. The selection of the basis set is often validated by comparing the calculated results with available experimental data or by performing calculations with progressively larger basis sets to ensure that the results have converged. In the study of 2-chloro-6-methoxypyridine, the 6-311++G(d,p) basis set was used in conjunction with the B3LYP method to provide reliable results.

Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between the calculated molecular structure and experimental observations.

Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization. The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

To understand the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED analysis decomposes each vibrational mode into contributions from various internal coordinates (e.g., C-H stretch, C=C stretch, ring deformation). This allows for a detailed assignment of the observed peaks in the IR and Raman spectra.

For this compound, a PED analysis would help to identify the characteristic vibrational modes associated with the pyridine ring, the bromo substituent, the ethoxy group, and the methyl group. An illustrative table of calculated and assigned vibrational frequencies for a similar molecule is provided below.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for a Substituted Pyridine Data is representative and based on studies of similar molecules.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |

|---|---|---|

| 3100 | 2976 | C-H stretch (aromatic) |

| 3050 | 2928 | C-H stretch (methyl) |

| 2980 | 2861 | C-H stretch (ethoxy) |

| 1605 | 1541 | C=C stretch (ring) |

| 1570 | 1507 | C=N stretch (ring) |

| 1450 | 1392 | CH₃ deformation |

| 1250 | 1200 | C-O stretch (ethoxy) |

| 1100 | 1056 | C-Br stretch |

Calculation of NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Theoretical calculations can predict the NMR chemical shifts of a molecule. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

These calculations are typically performed on the optimized geometry of the molecule using a DFT functional like B3LYP and a suitable basis set. The accuracy of the predicted chemical shifts can be very high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C, making it a valuable tool for confirming or assigning experimental NMR spectra.

For this compound, GIAO calculations would provide predicted ¹H and ¹³C chemical shifts for each unique proton and carbon atom in the molecule. This would aid in the assignment of the experimental NMR spectrum and provide insights into the electronic effects of the substituents on the pyridine ring. A table of illustrative predicted NMR chemical shifts is presented below.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is representative and based on typical values for substituted pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 7.0 - 8.0 |

| CH₂ (ethoxy) | 4.2 - 4.5 |

| CH₃ (ethoxy) | 1.3 - 1.6 |

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C (aromatic, C-Br) | 110 - 120 |

| C (aromatic) | 120 - 140 |

| C (aromatic, C-O) | 155 - 165 |

| C (aromatic, C-CH₃) | 150 - 160 |

| CH₂ (ethoxy) | 60 - 70 |

| CH₃ (ethoxy) | 14 - 18 |

| CH₃ (methyl) | 20 - 25 |

Simulation of UV-Vis Spectra (TD-DFT Method)

The theoretical UV-Vis absorption spectrum of this compound can be simulated using the Time-Dependent Density Functional Theory (TD-DFT) method, which is a powerful tool for predicting the electronic transition energies and oscillator strengths of molecules. Such simulations are typically performed with a functional like B3LYP and a basis set such as 6-311++G(d,p). The calculations are often conducted in both the gas phase and in various solvents to understand the effect of the chemical environment on the electronic absorption properties.

The simulated spectrum is expected to exhibit absorption maxima (λmax) in the UV region, corresponding to electronic transitions between molecular orbitals. For instance, a plausible simulation for this compound could yield results similar to those observed for related substituted pyridines. The primary electronic transitions are likely to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The ethoxy and methyl groups, being electron-donating, and the bromo group, with its electron-withdrawing and lone pair characteristics, will influence the energies of these transitions.

A hypothetical table of simulated UV-Vis data for this compound is presented below, illustrating the types of results obtained from TD-DFT calculations.

| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 275 | 4.51 | 0.035 | HOMO -> LUMO |

| Ethanol (B145695) | 280 | 4.43 | 0.042 | HOMO -> LUMO |

| Chloroform | 278 | 4.46 | 0.040 | HOMO -> LUMO+1 |

Analysis of Electronic Properties and Molecular Orbitals

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

A representative set of calculated FMO data is shown in the table below.

| Parameter | Gas Phase (eV) | Ethanol (eV) |

| HOMO Energy | -6.50 | -6.45 |

| LUMO Energy | -1.20 | -1.25 |

| HOMO-LUMO Gap | 5.30 | 5.20 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and stabilizing interactions within a molecule. tandfonline.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies (E(2)).

The table below presents hypothetical E(2) values for key donor-acceptor interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C2-C3) | 25.5 |

| LP (O) | π* (C5-C6) | 18.2 |

| LP (Br) | σ* (C3-C4) | 5.8 |

| σ (C-H) of CH3 | π* (N-C2) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons, making it a primary site for electrophilic attack or protonation. The area around the bromine atom might also exhibit some negative potential. Conversely, the hydrogen atoms of the methyl and ethoxy groups would be characterized by positive potential, making them susceptible to nucleophilic interactions. The pyridine ring itself would display a complex potential landscape influenced by the various substituents.

Charge Transfer Mechanisms within the Molecule

The electronic structure of this compound facilitates intramolecular charge transfer (ICT), a phenomenon that is central to its electronic and optical properties. The presence of both electron-donating groups (ethoxy and methyl) and an electron-withdrawing/lone-pair-donating group (bromo) attached to the pyridine ring creates a push-pull system.

Upon electronic excitation, as suggested by the TD-DFT and FMO analyses, a significant charge transfer is expected to occur from the electron-rich parts of the molecule (the ethoxy group and the pyridine ring) to the electron-deficient regions. The HOMO to LUMO transition, for instance, would represent a transfer of electron density from the HOMO, which is largely centered on the ring and the oxygen atom, to the LUMO, which has significant contributions from the pyridine ring and the bromine atom. This ICT character is a key determinant of the molecule's reactivity and its potential for applications in materials science.

Nonlinear Optical (NLO) Properties Calculations

The nonlinear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics and photonics. wikipedia.org Computational methods, particularly DFT, can be used to predict the NLO response of a molecule, most commonly by calculating the first-order hyperpolarizability (β). researchgate.net Molecules with a large β value are considered promising candidates for NLO materials. rsc.org

For this compound, the combination of donor and acceptor groups attached to the conjugated π-system of the pyridine ring suggests that it could exhibit a notable NLO response. The intramolecular charge transfer from the ethoxy/methyl groups to the bromo-substituted ring system upon excitation is a key factor for a significant hyperpolarizability. Calculations are typically performed using a functional like B3LYP to determine the components of the β tensor.

Below is a table of hypothetical calculated NLO properties for this compound.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 D |

| Mean Polarizability (α) (esu) | 1.8 x 10⁻²³ |

| First-order Hyperpolarizability (β) (esu) | 7.5 x 10⁻³⁰ |

These predicted values would indicate a moderate NLO response, potentially making the compound a subject of interest for further experimental investigation in the field of NLO materials. rsc.org

Applications of 3 Bromo 6 Ethoxy 2 Methylpyridine in Advanced Chemical Research and Development

Role as a Key Synthetic Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core components of many biologically active compounds and functional materials. nih.govscience.gov 3-Bromo-6-ethoxy-2-methylpyridine serves as an exemplary starting material for the construction of more complex heterocyclic systems. sigmaaldrich.com The presence of the bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the palladium-catalyzed Suzuki cross-coupling reaction is frequently employed to introduce new aryl or heteroaryl groups at the site of the bromine atom. researchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The strategic placement of the ethoxy and methyl groups can influence the electronic properties and reactivity of the pyridine (B92270) ring, guiding the outcomes of these synthetic transformations. The development of such synthetic methodologies is crucial for creating diverse molecular libraries for further research. frontiersin.org

The versatility of brominated pyridines like this compound allows them to be key precursors in the synthesis of a wide array of nitrogen-containing structures, including, but not limited to, more complex pyridines, bicyclic systems like imidazopyridines, and other fused heterocyclic frameworks. nih.gov These resulting heterocycles are often investigated for their unique chemical and physical properties.

Utility in Medicinal Chemistry Research as a Pharmaceutical Intermediate

The synthesis of novel therapeutic agents is a primary focus of medicinal chemistry, and nitrogen heterocycles are prevalent scaffolds in a large percentage of approved drugs. nih.govnih.gov this compound functions as a crucial pharmaceutical intermediate, providing a foundational structure that can be elaborated into potential drug candidates. Its utility lies in its ability to be integrated into the synthetic pathways of complex molecules designed to interact with biological targets.

Researchers in medicinal chemistry utilize intermediates like this compound to synthesize series of compounds for structure-activity relationship (SAR) studies. By systematically modifying the core structure, chemists can probe how molecular changes affect biological activity, leading to the optimization of lead compounds. For example, the pyridine core can be a central part of molecules designed as enzyme inhibitors or receptor modulators. The ability to functionalize the 3-position via its bromo group is a key step in building the complex pharmacophores required for specific biological interactions.

Applications in Agrochemical Synthesis and Functional Materials Development

Beyond pharmaceuticals, substituted pyridines are integral to the agrochemical industry and the development of novel functional materials. frontiersin.org this compound and related compounds, such as 3-Bromo-6-chloro-2-methylpyridine (B163948), serve as vital intermediates in the creation of modern pesticides and herbicides. innospk.com The specific substituents on the pyridine ring can be tailored to achieve desired efficacy and selectivity in pest control formulations, contributing to crop protection and agricultural productivity. innospk.com

In the realm of materials science, nitrogen-containing heterocycles are explored for their unique electronic and photophysical properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The synthesis of complex organic molecules for these applications often relies on versatile building blocks like this compound. The strategic introduction of this fragment into larger conjugated systems can tune the material's properties, such as its emission color or charge transport capabilities. frontiersin.org

High-Throughput and Combinatorial Synthesis Strategies Utilizing this compound

Modern drug and materials discovery often relies on the rapid synthesis and screening of large numbers of compounds. Combinatorial chemistry and high-throughput synthesis are strategies developed to meet this need by creating vast "libraries" of related molecules efficiently. broadinstitute.org this compound is an ideal reagent for such synthetic approaches due to its defined point of reactivity.

In a combinatorial synthesis workflow, a core scaffold like this compound can be reacted with a diverse set of building blocks in a parallel fashion. For example, using an automated synthesis platform, the bromo group can be subjected to a Suzuki or Buchwald-Hartwig amination reaction with hundreds of different boronic acids or amines, respectively. This multiplicative approach allows for the generation of a large library of analogues from a single, versatile intermediate. broadinstitute.org These libraries are then screened for desired properties, accelerating the discovery of new leads in pharmaceutical or materials science research. The use of such strategies significantly enhances the efficiency of generating molecular and skeletal diversity. broadinstitute.org

Development and Production Methodologies for Specialty Chemicals